molecular formula C19H24N4O3S B13922411 (S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile

(S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile

Cat. No.: B13922411
M. Wt: 388.5 g/mol
InChI Key: AKBVBDKMBUTKGU-AWEZNQCLSA-N
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Description

(S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperazine-containing molecules, such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

Uniqueness

What sets (S)-5-Formyl-4-methyl-1-(2-(4-(methylsulfonyl)piperazin-1-yl)propyl)-1H-indole-2-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

5-formyl-4-methyl-1-[(2S)-2-(4-methylsulfonylpiperazin-1-yl)propyl]indole-2-carbonitrile

InChI

InChI=1S/C19H24N4O3S/c1-14(21-6-8-22(9-7-21)27(3,25)26)12-23-17(11-20)10-18-15(2)16(13-24)4-5-19(18)23/h4-5,10,13-14H,6-9,12H2,1-3H3/t14-/m0/s1

InChI Key

AKBVBDKMBUTKGU-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C=CC2=C1C=C(N2C[C@H](C)N3CCN(CC3)S(=O)(=O)C)C#N)C=O

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)C=O

Origin of Product

United States

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